molecular formula C13H14N2O3 B2698952 (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one CAS No. 154821-61-1

(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2698952
CAS No.: 154821-61-1
M. Wt: 246.266
InChI Key: JPSSSQNNRVVVLC-DHZHZOJOSA-N
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Description

This oxazolone derivative features a planar 4,5-dihydro-1,3-oxazol-5-one core substituted with a (dimethylamino)methylidene group at position 4 (E-configuration) and a 4-methoxyphenyl moiety at position 2. Such structural attributes make it relevant in medicinal chemistry, particularly for bioactivity modulation .

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15(2)8-11-13(16)18-12(14-11)9-4-6-10(17-3)7-5-9/h4-8H,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSSSQNNRVVVLC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with dimethylamine and an appropriate oxazole precursor. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired quality.

Chemical Reactions Analysis

[2+2] Photocycloaddition Reactions

Under blue light irradiation (465 nm), oxazolones undergo stereoselective [2+2] photocycloaddition reactions. While direct data for this specific compound is limited, structurally similar thiazolones exhibit ε-isomer formation (>90% yield) via head-to-tail syn coupling .

Reaction Parameter Details
Wavelength465 nm (blue light)
SolventCH₂Cl₂ or MeOH
Stereoselectivityε-isomer dominant
Byproducts<10% minor diastereomers

This reactivity is attributed to the exocyclic C=C bond’s conjugation with the oxazolone ring, enhancing its susceptibility to photochemical activation .

Ring-Opening Reactions

The oxazolone ring undergoes methanolysis under acidic or basic conditions, leading to diverse products:

Acid-Catalyzed Methanolysis

In the presence of BF₃·OEt₂ (4 equiv) in refluxing MeOH:

  • The oxazolone ring opens to form esters and thioamides.

  • Reaction Time : 18 hours.

  • Yield : Moderate (40–60%) .

Mechanism :

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by methanol.

  • Cleavage of the C–N bond.

Base-Catalyzed Methanolysis

With NaOMe/MeOH:

  • Ring opening followed by intramolecular S-attack forms dihydrothiazoles.

  • Diastereoselectivity : Mixtures of cis (RS/SR) and trans (RR/SS) isomers .

Reaction Conditions Acidic (BF₃) Basic (NaOMe)
Temperature RefluxRoom temp
Time 18 h2–4 h
Key Products Esters, thioamidesDihydrothiazoles

Tautomerization and Electronic Effects

The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the dimethylamino group and the oxazolone oxygen. This delocalization enhances its reactivity in cycloadditions and nucleophilic substitutions .

Electronic Features :

  • π-Conjugation : Delocalization across C1–N1–C2–C4–N2 (bond lengths: 1.289–1.398 Å) .

  • Planarity : RMS deviation from planarity = 0.068 Å, favoring resonance stabilization .

Biological Activity Precursor

The compound serves as a precursor for 4-hydroxymethylene-oxazolones, which exhibit antibacterial properties. Hydrolysis or oxidation reactions yield bioactive derivatives .

Scientific Research Applications

The compound has shown promising biological activities across various studies. It belongs to the oxazolone class, which is known for its potential therapeutic properties.

Antitumor Activity

Research indicates that derivatives of oxazolones exhibit significant antitumor properties. For instance, compounds similar to (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one have been evaluated for their efficacy against various cancer cell lines. A study highlighted that oxazolone derivatives displayed cytotoxic effects against glioblastoma cells, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial properties. Similar compounds within the oxazolone family have been reported to exhibit activity against bacterial and fungal strains. This opens avenues for further exploration of this compound in developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazolone structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the therapeutic potential of this compound. Key findings include:

In Vivo Studies

In vivo studies utilizing models such as Drosophila melanogaster have demonstrated that compounds with similar structures can lower glucose levels significantly, indicating potential anti-diabetic effects . This suggests that this compound may also warrant investigation for metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorCytotoxic effects on glioblastoma cells
AntimicrobialPotential activity against bacterial/fungal strains
Anti-diabeticSignificant glucose level reduction in Drosophila

Case Studies

Several case studies illustrate the applications of this compound:

  • Cytotoxicity in Cancer Research : A study involving various oxazolone derivatives showed that modifications in chemical structure could enhance antitumor activity against specific cancer types.
  • Antimicrobial Screening : In a comparative analysis of several oxazolone derivatives, researchers found that certain modifications led to increased effectiveness against resistant bacterial strains.

Mechanism of Action

The mechanism of action of (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and their implications:

Compound Name Substituents (Position) Heterocycle Key Properties Biological Relevance
(4E)-4-[(Dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one (Target) 4-(dimethylamino), 2-(4-methoxyphenyl) Oxazolone Planar structure; strong H-bond acceptor (dimethylamino); moderate lipophilicity Medicinal applications (e.g., antimicrobial, antitumor)
4-[(4-Methylphenyl)methylidene]-2-phenyl-4H-oxazol-5-one () 4-(4-methylphenyl), 2-phenyl Oxazolone Electron-donating methyl group enhances stability; reduced polarity Synthetic intermediate
2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one () 4-(2-nitrobenzylidene), 2-methyl Oxazolone Strong electron-withdrawing nitro group increases electrophilicity Potential electrophilic reagents
5-(4-Dimethylamino-benzylidene)-2-p-tolylimino-thiazolidin-4-one () Thiazolidinone core, 4-dimethylamino Thiazolidinone Sulfur atom increases metabolic stability; dual H-bonding sites Antidiabetic, anti-inflammatory
5-(Z)-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone () 4-methoxyphenyl, 4-hydroxyphenyl Thiazolidinone Hydroxyl group enhances solubility; methoxy group balances lipophilicity Antioxidant, enzyme inhibition

Crystallographic and Supramolecular Features

  • Target Compound: Likely exhibits planar geometry (inferred from ), enabling π-π interactions between the oxazolone ring and aromatic substituents. The dimethylamino group may participate in N–H⋯O hydrogen bonding, similar to related structures .
  • Methoxy-Substituted Oxazolone (): The 3-methoxyanilino substituent in a related compound forms intermolecular N–H⋯O bonds and π-π stacking (centroid distance: 3.62 Å), suggesting similar behavior in the target compound .

Biological Activity

The compound (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one (CAS No. 154821-61-1) is a member of the oxazolone class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on the latest research findings.

Chemical Structure

The molecular formula of the compound is C13H14N2O3C_{13}H_{14}N_{2}O_{3}, with a molecular weight of 246.27 g/mol. The structure features a dimethylamino group and a methoxyphenyl substituent, contributing to its biological activity.

Antimicrobial Properties

Research indicates that oxazolones exhibit significant antimicrobial properties. A study on related compounds showed that derivatives with similar structures demonstrated potent activity against various bacterial strains. The presence of the dimethylamino group is believed to enhance membrane permeability, allowing for better interaction with microbial cells .

Anticancer Activity

Compounds in the oxazolone class have been investigated for their anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)10.5Inhibition of PI3K/Akt signaling

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Studies have shown that oxazolone derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This effect is crucial for developing treatments for chronic inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various oxazolone derivatives, including the target compound, on cancer cell lines. The results indicated that compounds with electron-donating groups like dimethylamino exhibited higher cytotoxicity compared to those with electron-withdrawing groups .
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active site of protein targets implicated in cancer progression, suggesting a potential role as a therapeutic agent in oncology .
  • Anti-inflammatory Activity : A specific derivative was tested in an animal model for its ability to reduce inflammation induced by lipopolysaccharide (LPS). The results demonstrated a significant reduction in edema and inflammatory markers, supporting its use in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for preparing (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical approach involves refluxing a mixture of a substituted thiosemicarbazide (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate (as a catalyst), and an appropriate oxo-compound in a DMF/acetic acid solvent system for 2 hours. Recrystallization from DMF-ethanol yields the product . Adjustments to substituents (e.g., methoxyphenyl groups) require careful stoichiometric control to avoid side reactions.

Q. Key Parameters :

ReagentRoleReaction TimeYield Optimization
Sodium acetateCatalyst2 hAdjust molar ratio (0.02 mol)
DMF/Acetic acidSolventRefluxMaintain 1:2 solvent ratio

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3_3)2_2) and methoxyphenyl aromatic protons (δ ~6.8–7.5 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the (4E)-configuration and dihydro-oxazolone ring geometry. Crystallize the compound in DMF-acetic acid for optimal crystal growth .
  • IR : Confirm carbonyl (C=O) stretching at ~1700–1750 cm1^{-1} and C=N vibrations at ~1600–1650 cm1^{-1} .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers. Use inert gas (N2_2) purging for moisture-sensitive batches .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example:
  • Tautomerism : The (4E)-configuration may interconvert with (4Z) under acidic conditions. Use low-temperature NMR (e.g., 200 K) to stabilize the dominant tautomer .
  • Solvent Artifacts : DMF residues in crystallized samples can distort IR spectra. Re-dissolve in deuterated DMSO and re-analyze .

Q. Validation Workflow :

Repeat spectroscopy in alternative solvents (e.g., CDCl3_3 vs. DMSO-d6_6).

Compare computational predictions (DFT calculations) with experimental data .

Q. What computational methods predict the compound’s electronic properties for pharmacological studies?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps, indicating redox activity. The dimethylamino group enhances electron-donating capacity, while the oxazolone ring stabilizes charge transfer .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., antimicrobial enzymes). The methoxyphenyl moiety may bind to hydrophobic pockets in proteins .

Q. How to optimize reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Kinetic Monitoring : Use in-situ FT-IR to track carbonyl intermediate formation. Adjust reflux time if byproducts (e.g., hydrolyzed oxazolone) exceed 5% .
  • Catalyst Screening : Test alternatives to sodium acetate (e.g., triethylamine) for improved cyclization efficiency. Pilot studies show a 15% yield increase with Et3_3N in DMF .

Q. How to assess the compound’s potential antimicrobial activity?

  • Methodological Answer :
  • Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–128 μg/mL) in Mueller-Hinton agar. The oxazolone core may disrupt bacterial cell wall synthesis .
  • SAR Analysis : Compare with analogs (e.g., 4-thiazolidinones) to identify critical substituents. The 4-methoxyphenyl group enhances lipophilicity, improving membrane penetration .

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